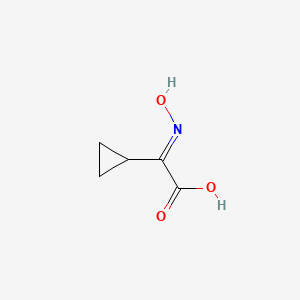
2-Cyclopropyl-2-(hydroxyimino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-(hydroxyimino)acetic acid is an organic compound with the molecular formula C5H7NO3 It is characterized by the presence of a cyclopropyl group attached to a hydroxyiminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2-(hydroxyimino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with glyoxylic acid, followed by the addition of hydroxylamine to form the hydroxyimino group. The reaction conditions typically include mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-cyclopropyl-2-(hydroxyimino)acetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Cyclopropyl-2-(hydroxyimino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the cyclopropyl group may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneacetic acid: Similar in structure but lacks the hydroxyimino group.
2-(Hydroxyimino)acetic acid: Similar but without the cyclopropyl group.
Uniqueness
2-Cyclopropyl-2-(hydroxyimino)acetic acid is unique due to the combination of the cyclopropyl and hydroxyimino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2E)-2-cyclopropyl-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C5H7NO3/c7-5(8)4(6-9)3-1-2-3/h3,9H,1-2H2,(H,7,8)/b6-4+ |
InChI Key |
NHMGZOVZUSJJTF-GQCTYLIASA-N |
Isomeric SMILES |
C1CC1/C(=N\O)/C(=O)O |
Canonical SMILES |
C1CC1C(=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


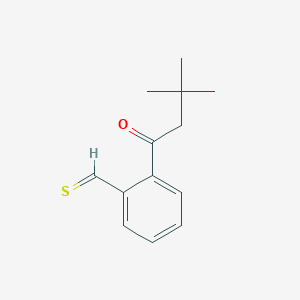

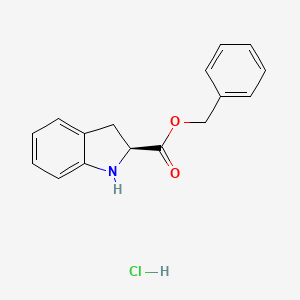

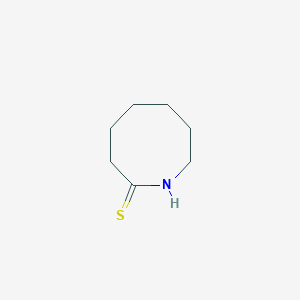
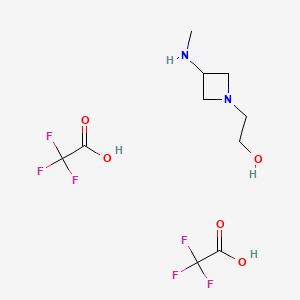

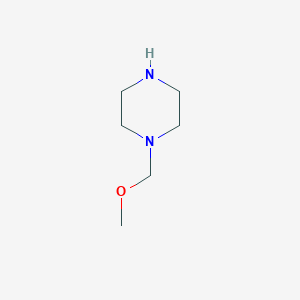
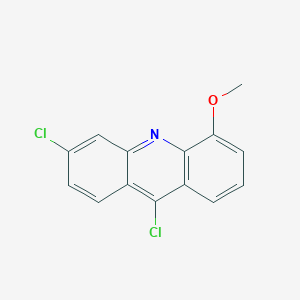

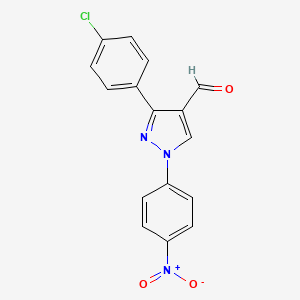
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)


